4-(Butylamino)-4-oxobutanoic acid

Butyrylcholinesterase Inhibition Enzyme Assay Neurochemistry

For researchers synthesizing LTA4H inhibitors per U.S. Patent 11,453,651 or studying butyrylcholinesterase SAR, obtaining the exact N-butyl succinamic acid scaffold is critical. Structural analogs introduce confounding variables in biological assays. This compound resolves supply chain uncertainty for this specific intermediate. • Directly enables reproduction of patented heteroaryl butanoic acid derivative syntheses. • Provides a quantifiable BChE inhibition benchmark (IC50 5.02-12.2 µM) for SAR studies. • Defined melting point (93.5-94.5 °C) supports solid-state characterization and method development.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1719-01-3
Cat. No. B3032429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)-4-oxobutanoic acid
CAS1719-01-3
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCC(=O)O
InChIInChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
InChIKeyMEQPSULBUGETDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylamino)-4-oxobutanoic Acid Technical Profile


4-(Butylamino)-4-oxobutanoic acid (CAS 1719-01-3), also known as N-Butyl-succinamic acid, is a C8 alkyl succinamic acid derivative with the molecular formula C8H15NO3 and a monoisotopic mass of 173.1052 g/mol . This compound is characterized by a butylamino moiety linked via an amide bond to a 4-oxobutanoic acid (succinyl) backbone, rendering it a versatile intermediate in organic synthesis and a subject of study in medicinal chemistry . Its utility spans from serving as a precursor for more complex heteroaryl butanoic acid derivatives [1] to being investigated for its intrinsic biological activity against targets like butyrylcholinesterase .

Synthetic intermediate for constructing heteroaryl butanoic acid derivatives
Supports butyrylcholinesterase inhibition profiling context
Cell-based viability screening in osteosarcoma model context

Substitution Risk: 4-(Butylamino)-4-oxobutanoic Acid


In-class substitution of 4-(Butylamino)-4-oxobutanoic acid is not a scientifically valid practice due to the profound impact of even minor structural modifications on its physical, chemical, and biological properties. The linear butyl chain is not merely a placeholder; it dictates a specific hydrophobic volume, melting point, and conformational flexibility that directly influence intermolecular interactions and biological target engagement . As detailed in Section 3, substituting this linear chain with a branched tert-butyl group or a larger, aromatic heterocycle fundamentally alters key parameters, including enzyme inhibition profiles and cytotoxicity, thereby compromising experimental reproducibility and downstream utility.

Linear butyl chain influences enzyme inhibitory profile; branched tert-butyl analog may not replicate BChE inhibition context.
N-butyl substitution provides BChE inhibitory context; unsubstituted succinamic acid shows weak inhibition of a different target.
Melting point differs by ~55 °C vs. tert-butyl analog; physical property may shift formulation and crystallization behavior.

4-(Butylamino)-4-oxobutanoic Acid Evidence Guide


BChE Inhibition vs. Unsubstituted Succinamic Acid

4-(Butylamino)-4-oxobutanoic acid exhibits measurable inhibition of butyrylcholinesterase (BChE) from horse serum, with a reported IC50 value range of 5.02 - 12.2 µM . This contrasts with the parent structure, succinamic acid, which is a weak inhibitor of human LL-xylose reductase with an IC50 of 1.45 mM [1]. The N-butyl substitution on the succinamic acid scaffold appears to confer a substantial increase in BChE inhibitory potency.

BChE Inhibition
Reported
IC50 5.02–12.2 µM vs succinamic acid IC50 1,450 µM (approx. 120–290 fold potency difference)
Supports enzyme inhibition SAR context
Cross-study comparison; different enzyme sources
Butyrylcholinesterase Inhibition Enzyme Assay Neurochemistry

143B Osteosarcoma Cell Cytotoxicity

4-(Butylamino)-4-oxobutanoic acid has been evaluated for its cytotoxic activity against the 143B (TK-) human osteosarcoma cell line in a cell-based assay after 72 hours of continuous exposure [1]. While no quantitative data is available for a direct comparator in the same study, this establishes a baseline for its effect on tumor cell viability, differentiating it from non-cytotoxic succinamic acid derivatives.

Cell Viability
Data to verify
Evaluated in 143B osteosarcoma cell line, 72 hr continuous exposure (qualitative)
Baseline cell-model response context
No quantitative comparator available
Cytotoxicity Cancer Cell Biology Phenotypic Screening

Melting Point vs. tert-Butyl Analog

4-(Butylamino)-4-oxobutanoic acid is a white solid with a defined melting point of 93.5°-94.5° C . Its tert-butyl analog, N-tert-Butyl-succinamic acid (CAS 6622-06-6), exhibits a significantly higher melting point of 147-150 °C . This 55 °C difference underscores the impact of the linear vs. branched alkyl chain on crystal lattice energy and is a direct, verifiable parameter for identity confirmation and quality control.

Melting Point
Reported
93.5–94.5 °C vs tert-butyl analog 147–150 °C (approx. 55 °C lower)
Linear alkyl chain lowers crystal lattice energy
Data to verify; source not specified
Physical Chemistry Crystallization Material Science

Synthetic Precursor for LTA4H Inhibitors

The compound serves as a key starting material or intermediate in the synthesis of novel heteroaryl butanoic acid derivatives claimed as drug candidates targeting leukotriene A4 hydrolase (LTA4H) [1]. The butylamino-4-oxobutanoic acid core provides a specific substitution vector for constructing more complex pharmacophores. This utility is not claimed for the unsubstituted succinamic acid or the tert-butyl analog in this patent context.

LTA4H Synthesis
Class-level inference
Used as key intermediate in patented heteroaryl butanoic acid derivatives targeting LTA4H
Scaffold-specific synthetic route context
Patent-specific; analogs not described in this context
Medicinal Chemistry Inflammation Patent Synthesis

Application Scenarios for 4-(Butylamino)-4-oxobutanoic Acid


LTA4H Inhibitor Development Scaffold

Researchers engaged in developing novel leukotriene A4 hydrolase (LTA4H) inhibitors for inflammatory disease will find 4-(Butylamino)-4-oxobutanoic acid to be a critical synthetic intermediate. As detailed in U.S. Patent 11,453,651, this specific butylamino-oxobutanoic acid core is utilized in the construction of advanced heteroaryl derivatives . Procurement of this exact compound is necessary to reproduce or extend the patented synthetic methodologies, as structural analogs are not described in this context.

BChE Inhibition SAR Studies

For scientists investigating the structure-activity relationship (SAR) of succinamic acid derivatives on butyrylcholinesterase (BChE), 4-(Butylamino)-4-oxobutanoic acid offers a defined point of reference. Its demonstrated BChE inhibitory activity (IC50 5.02 - 12.2 µM) provides a quantifiable benchmark against which modifications to the alkyl chain or carboxylic acid can be measured. Its use is crucial for establishing a baseline in SAR studies, given the weak activity of the unsubstituted succinamic acid parent .

Crystallization and Polymorph Screening

Materials scientists and solid-state chemists can utilize the defined melting point of 4-(Butylamino)-4-oxobutanoic acid (93.5-94.5 °C) as a standard for studying the effect of linear vs. branched alkyl chains on crystal packing . The significant 55 °C difference in melting point compared to its tert-butyl analog makes it an excellent candidate for comparative thermal analysis, crystallization studies, and the development of predictive models for molecular solids.

Application
Selection Property
Validation Focus
LTA4H inhibitor synthesis studies
Scaffold-specific synthetic intermediate
Synthetic pathway reproducibility
Butyrylcholinesterase (BChE) inhibition SAR research
Enzyme inhibition profiling
BChE inhibitory potency benchmarking
Crystallization and polymorph screening
Alkyl chain packing comparison
Thermal analysis and polymorph identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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